

Application Note: Dantrolene Sodium Salt Hydrate Administration in Rat Models

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Compound of Interest

Compound Name: *Dantrolene sodium salt hydrate*

Cat. No.: *B2490783*

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Abstract & Strategic Overview

Dantrolene sodium (1-[[[5-(4-nitrophenyl)-2-furanyl]methylene]amino]-2,4-imidazolidinedione sodium salt) is the gold-standard antagonist of the Ryanodine Receptor 1 (RyR1). While clinically indispensable for Malignant Hyperthermia (MH), its utility in preclinical rat models (neuroprotection, muscle spasticity, heat stroke) is frequently compromised by its poor physicochemical properties.

The Core Challenge: **Dantrolene sodium salt hydrate** is lipophilic (logP ~2.6) and poorly soluble in neutral aqueous buffers (<10 µg/mL). It requires a pH > 9.5 for stable aqueous solution, creating a conflict between chemical stability and physiological tolerability.

This guide provides validated workflows to navigate this trade-off, ensuring reproducible dosing for IV (acute) and IP (chronic) administration.

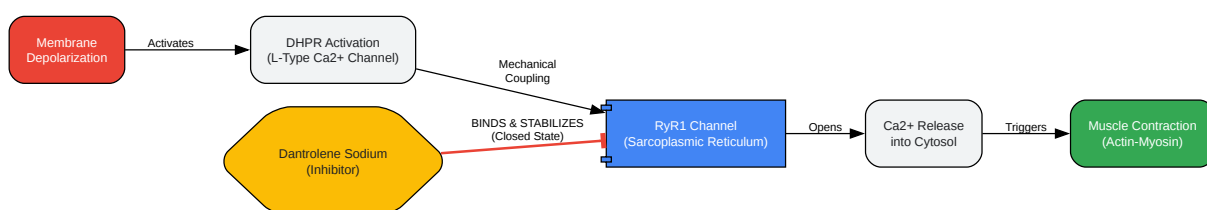
Chemical & Physical Properties[1][2]

Understanding the material is the first step to reproducible formulation.

Property	Specification	Impact on Protocol
Form	Sodium Salt Hydrate (approx. 15% water)	Critical: Must correct molecular weight (MW ~399 g/mol) vs. anhydrous (MW ~336 g/mol) when calculating molar doses.
Solubility (Water)	Very Poor (< 10 µg/mL at pH 7.4)	Do not attempt to dissolve directly in saline or PBS; it will precipitate immediately.
Solubility (DMSO)	~2.5 - 3.0 mg/mL	Good for stock solutions, but high DMSO volumes are toxic in vivo.
pKa	~7.5	Solubility increases logarithmically as pH exceeds 8.0.
Light Sensitivity	High	Protect solutions from light (amber vials/aluminum foil) to prevent photodegradation.

Mechanism of Action (Visualized)

Dantrolene acts by uncoupling excitation-contraction in skeletal muscle.[1][2] It selectively binds to the RyR1 isoform on the sarcoplasmic reticulum (SR), reducing the "calcium spark" frequency.



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Figure 1: Dantrolene reduces intracellular calcium flux by stabilizing the RyR1 channel in a closed state, preventing the massive calcium release associated with MH crises.[3][4]

Formulation Protocols

Method A: The "Clinical Mimic" (Intravenous - Acute)

Best for: Acute models (Malignant Hyperthermia, Heat Stroke) where rapid onset is required.

Target Concentration: 0.33 mg/mL (Standard) to 1.0 mg/mL (High Load).

Rationale: This method mimics the commercial Dantrium formulation, using mannitol for isotonicity and NaOH to maintain high pH for solubility.

- Weighing: Weigh 20 mg of **Dantrolene Sodium Salt Hydrate**.
- Excipient Mix: Add 3.0 g Mannitol to a sterile vial.
- Alkaline Dissolution:
 - Add 60 mL of Sterile Water for Injection (NOT Saline).[5]
 - Add 1N NaOH dropwise while vortexing until solution clears.
 - Target pH: 9.5 (Do not exceed pH 10.0 to avoid tissue necrosis).
- Filtration: Pass through a 0.22 µm PES filter (nylon binds dantrolene).
- Administration: Inject via tail vein.
 - Rate: Slow bolus (over 1-2 mins).
 - Warning: High pH is irritating. Ensure catheter is patent to avoid extravasation.

Method B: The "High-Solubility" Suspension (Intraperitoneal - Chronic)

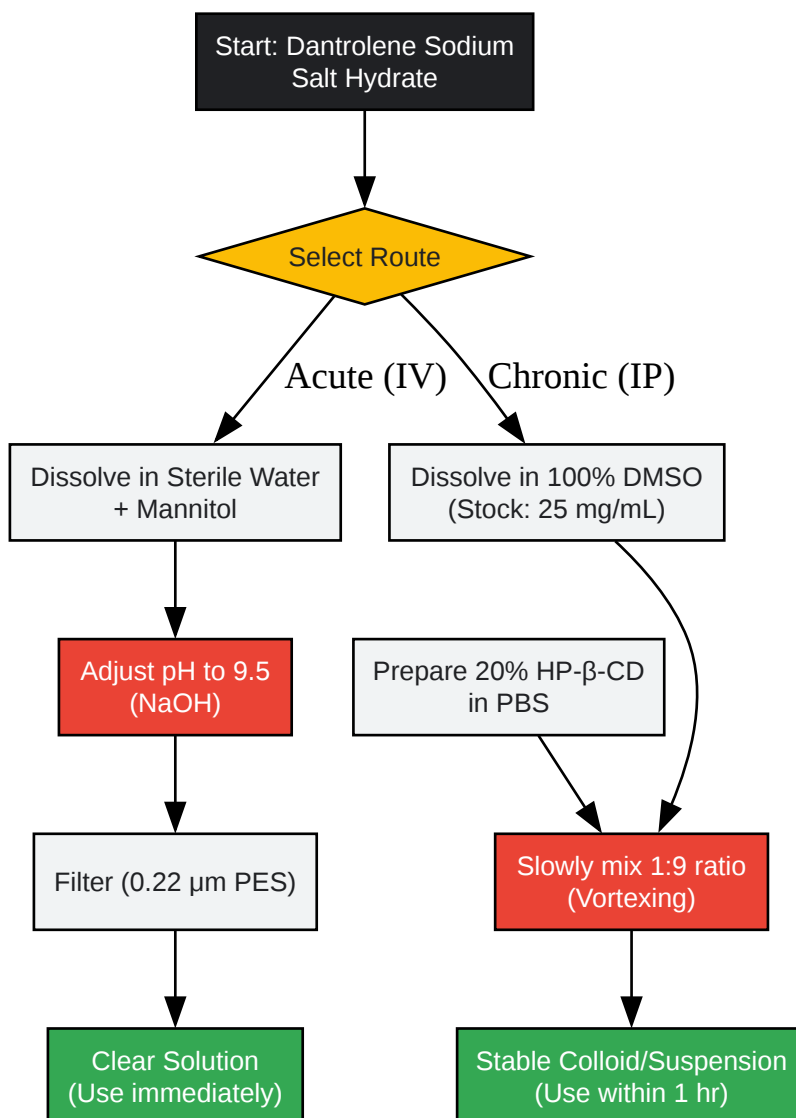
Best for: Sub-chronic dosing (Neuroprotection, Spasticity) over days/weeks. Target

Concentration: 2.0 - 5.0 mg/mL.

Rationale: To avoid injecting large volumes of high-pH fluid daily (which causes peritonitis), use a co-solvent system or cyclodextrin complex.

- Stock Solution: Dissolve Dantrolene in 100% DMSO at 25 mg/mL. (Sonicate if necessary).
- Vehicle Preparation: Prepare 20% HP- β -CD (Hydroxypropyl-beta-cyclodextrin) in PBS.
- Final Formulation (Just prior to use):
 - Slowly inject the DMSO Stock into the HP- β -CD vehicle while vortexing rapidly.
 - Ratio: 10% DMSO Stock : 90% Cyclodextrin Vehicle.
 - Final Conc: ~2.5 mg/mL.^[2]
- Stability Check: This creates a stable suspension/colloid. Use within 1 hour.

Experimental Workflow: Preparation Logic



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Figure 2: Decision tree for selecting the appropriate formulation based on experimental endpoints.

Pharmacokinetics & Dosing Guidelines

The following data summarizes standard rat PK parameters. Note the significant difference in bioavailability.

Parameter	Intravenous (IV)	Intraperitoneal (IP)	Oral (Gavage)
Typical Dose	1 - 10 mg/kg	10 - 20 mg/kg	5 - 60 mg/kg
Tmax	Immediate	0.5 - 1.0 hr	1.5 - 4.0 hr
Bioavailability	100%	~70-80% (Vehicle dependent)	< 20% (Highly variable)
Half-life (t1/2)	~1.1 hrs	~1.5 - 2.0 hrs	Variable
Toxicity Risk	Acute cardiac depression (if pushed too fast)	Peritonitis (if pH > 10)	GI disturbance

Protocol Note: For neuroprotection studies, a loading dose (IV or IP) followed by maintenance dosing is often required to reach therapeutic plasma levels (> 3 µg/mL) rapidly.

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